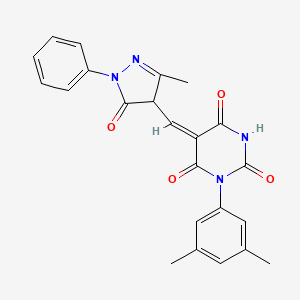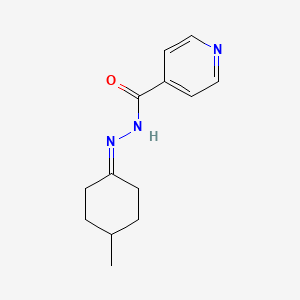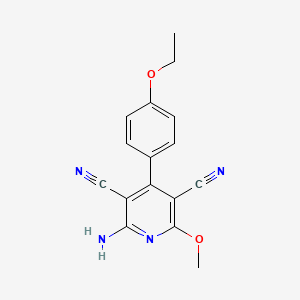
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrazole ring and substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole core.
Substitution on the Pyrazole Ring: The pyrazole ring is then substituted with a phenyl group and a methyl group through electrophilic aromatic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting a β-diketone with urea or thiourea under acidic conditions.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole ring with the pyrimidine ring. This is typically carried out under reflux conditions in the presence of a suitable catalyst to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole and pyrimidine rings, leading to the formation of alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It may serve as a template for designing new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione can be compared with other pyrimidine and pyrazole derivatives. Similar compounds include:
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-dione: This compound differs by having a dione instead of a trione, which may affect its reactivity and biological activity.
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-tetraone: This compound has an additional carbonyl group, which can influence its chemical properties and interactions.
This compound analogs: Various analogs with different substituents on the aromatic rings or modifications to the pyrazole or pyrimidine rings can be synthesized to study structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H20N4O4 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20N4O4/c1-13-9-14(2)11-17(10-13)26-21(29)19(20(28)24-23(26)31)12-18-15(3)25-27(22(18)30)16-7-5-4-6-8-16/h4-12,18H,1-3H3,(H,24,28,31)/b19-12+ |
InChI-Schlüssel |
DMBNRBIUHRYQFY-XDHOZWIPSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3C(=NN(C3=O)C4=CC=CC=C4)C)/C(=O)NC2=O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3C(=NN(C3=O)C4=CC=CC=C4)C)C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698876.png)

![(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698892.png)

![4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698906.png)
![N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide](/img/structure/B11698909.png)


![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698920.png)
![N'-[(E)-9-Anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698927.png)

